5-ethyl-4,6-dimethylbenzene-1,2,3-triol

Vue d'ensemble

Description

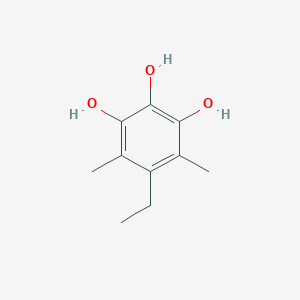

This compound is characterized by the presence of three hydroxyl groups, two methyl groups, and one ethyl group attached to a benzene ring . It is a derivative of benzene and belongs to the class of polyhydroxybenzenes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of 4,6-dimethyl-5-ethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions . The reaction conditions often require an acidic or basic medium to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene can be achieved through catalytic processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to enhance the reaction rate and yield. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium dichromate (K2Cr2O7) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Quinones.

Reduction: Benzene derivatives with reduced hydroxyl groups.

Substitution: Halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Trihydroxybenzene: Lacks the ethyl and methyl groups, making it less hydrophobic.

1,2,4-Trihydroxy-5-methylbenzene: Contains a different arrangement of hydroxyl and methyl groups.

1,2,3-Trihydroxy-5-ethylbenzene: Similar structure but lacks the additional methyl groups.

Uniqueness

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene is unique due to its specific arrangement of hydroxyl, methyl, and ethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Activité Biologique

5-Ethyl-4,6-dimethylbenzene-1,2,3-triol, also known by its CAS number 2151-18-0, is a polyhydroxylated aromatic compound characterized by three hydroxyl (-OH) groups and two methyl groups on a benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be depicted as follows:

This structure highlights the presence of multiple functional groups that contribute to its reactivity and biological interactions.

Antioxidant Properties

One of the most notable biological activities of this compound is its potential antioxidant capability. The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing oxidative stress in biological systems. This property has implications for preventing cellular damage and may play a role in reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

The mechanism by which this compound exerts its biological effects involves:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their conformation and function.

- Radical Scavenging : The compound acts as a radical scavenger, effectively neutralizing free radicals and reactive oxygen species (ROS) in cellular environments.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various polyhydroxylated compounds. The results indicated that this compound exhibited significant radical scavenging activity compared to other similar compounds. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant capacity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| 1,2,3-Trihydroxybenzene | 30 |

| 4-Hydroxybenzoic acid | 50 |

Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in managing inflammatory diseases.

Applications in Medicine and Industry

The biological activities of this compound position it as a candidate for:

- Drug Development : Its antioxidant and anti-inflammatory properties make it a promising candidate for developing new therapeutic agents.

- Nutraceuticals : The compound may be used in dietary supplements aimed at enhancing health through its protective effects against oxidative stress.

Propriétés

IUPAC Name |

5-ethyl-4,6-dimethylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJSXIVJAKNLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175848 | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2151-18-0 | |

| Record name | Barnol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.